Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
The mode of action of these compounds typically involves binding to their target, which can alter the target’s function and lead to changes in cellular processes . The specific effects depend on the nature of the target and the compound’s chemical structure.
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability. For example, the compound’s solubility can affect its absorption and distribution, while its metabolic stability can influence its half-life in the body .
The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced compounds with modified bromophenyl groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Methyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate: The bromine atom is positioned differently, affecting its chemical properties.
Methyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness: Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYWALYUEMDSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676701 | |
Record name | Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035235-11-0 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2-bromophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1035235-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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